Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate
Overview
Description
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate is an organic compound with a complex structure that includes tert-butyl groups, an iodine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of di-tert-butyl dicarbonate with an appropriate amine to form the imidodicarbonate structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial enzymes, disrupting their function and leading to cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but lacks the iodine and nitro groups.
Phenol, 2,4-bis(1,1-dimethylethyl): Contains tert-butyl groups but differs in the functional groups attached to the phenyl ring.
Uniqueness
Bis(1,1-dimethylethyl)-(2-iodo-4-nitrophenyl) imidodicarbonate is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
tert-butyl N-(2-iodo-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDEPYWFJTDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])I)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163053 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395639-04-0 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395639-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-iodo-4-nitrophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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